

Technical Support Center: Tradipitant Gastroparesis Studies

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Compound of Interest		
Compound Name:	Tradipitant	
Cat. No.:	B1681352	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments related to **tradipitant** in the context of gastroparesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of tradipitant?

Tradipitant is a selective, orally available neurokinin-1 (NK-1) receptor antagonist.[1][2][3] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in nausea, vomiting, and pain signaling pathways.[3] By blocking the NK-1 receptor, **tradipitant** is thought to exert its therapeutic effects by modulating the signaling of Substance P in the gut-brain axis, thereby reducing symptoms of nausea and vomiting associated with gastroparesis.[1]

Q2: What were the key clinical trials conducted for **tradipitant** in gastroparesis?

The key clinical trials for **tradipitant** in gastroparesis were a Phase II study (VP-VLY-686-2301) and a Phase III study (VP-VLY-686-3301; NCT04028492).[4][5][6] The Phase II trial was a 4-week study that showed promising results in reducing nausea.[4] The Phase III trial was a 12-week study designed to confirm these findings.[5][6]

Q3: What were the primary endpoints of the **tradipitant** gastroparesis clinical trials?







The primary endpoint in both the Phase II and Phase III studies was the change from baseline in the severity of nausea, as measured by patient-reported daily diaries.[4][5]

Q4: Did the Phase III trial meet its primary endpoint?

The Phase III study did not meet its prespecified primary endpoint for the overall intent-to-treat (ITT) population.[5] However, both the **tradipitant** and placebo groups showed significant improvements in nausea from baseline.[5]

Q5: What are the potential confounding factors that may have influenced the results of the **tradipitant** gastroparesis studies?

Several potential confounding factors have been identified that may have masked the therapeutic effect of **tradipitant** in the Phase III trial. These include:

- Rescue Medication Use: An imbalance in the use of rescue medications for nausea and vomiting between the tradipitant and placebo groups at baseline was noted.[5]
- Patient Compliance: Poor compliance with the study drug was observed in some patients.[5]
- Baseline Severity Inflation: This refers to the possibility that patients may have reported more severe symptoms at the beginning of the trial than their typical experience, which can affect the measurement of treatment effect.
- Pharmacokinetic Variability: Post-hoc analyses suggested that patients with higher blood levels of tradipitant experienced a greater reduction in nausea.[5]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter when designing or interpreting studies on **tradipitant** or other NK-1 receptor antagonists for gastroparesis.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
High Placebo Response	The subjective nature of gastroparesis symptoms, natural fluctuations in symptom severity, and patient expectations can contribute to a significant placebo effect.	- Implement a robust patient screening and education process to manage expectations Utilize objective endpoints in addition to patient-reported outcomes where possible Consider a placebo run-in period to identify and exclude high-placebo responders.
Inconsistent Efficacy Signal	As seen in the tradipitant trials, confounding factors can obscure the true treatment effect.	- Prospectively define and standardize the use of rescue medications Implement rigorous methods to monitor and encourage patient compliance (e.g., electronic diaries, pill counts) Conduct pharmacokinetic/pharmacodyn amic (PK/PD) modeling to understand the exposure-response relationship Employ statistical methods to adjust for potential baseline imbalances.
Difficulty in Patient Recruitment	The heterogeneity of the gastroparesis patient population and the burden of study participation can make recruitment challenging.	 Develop clear and specific inclusion and exclusion criteria. Collaborate with patient advocacy groups to raise awareness and facilitate recruitment. Design patient-centric trial protocols to minimize the burden on participants.



Variability in Patient-Reported Outcomes (PROs)	The reliability of PROs can be influenced by patient recall bias, mood, and other external factors.	- Use validated and well- established PRO instruments for gastroparesis, such as the Gastroparesis Cardinal Symptom Index (GCSI) Train patients thoroughly on how to complete diaries and questionnaires accurately Collect PRO data electronically in real-time to minimize recall bias.
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Data Presentation

Table 1: Summary of Key Efficacy Results from Tradipitant Gastroparesis Clinical Trials

Endpoint	Phase II Study (VP-VLY-686- 2301) - 4 Weeks	Phase III Study (VP-VLY- 686-3301) - 12 Weeks (ITT Population)
Change in Nausea Score from Baseline	Tradipitant: -1.2Placebo: -0.7(p=0.0099)[4]	Not statistically significant between groups.[5]
Nausea-Free Days	Tradipitant: +28.8%Placebo: +15.0%(p=0.0160)[4]	Not reported as a primary outcome.
GCSI Total Score Improvement	Statistically significant improvement with tradipitant (p=0.0223).[4]	Not reported as a primary outcome.

Experimental Protocols

While detailed, step-by-step internal study protocols are not publicly available, the following outlines the general methodologies used in the key **tradipitant** gastroparesis clinical trials based on published information.

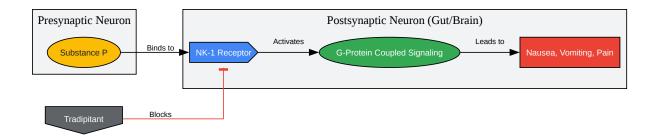


Phase III Clinical Trial (VP-VLY-686-3301; NCT04028492) Methodology Overview

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III study.[6]
- Participants: Adults with a diagnosis of idiopathic or diabetic gastroparesis.[6]
- Inclusion Criteria:
 - Confirmed delayed gastric emptying.
 - Moderate to severe nausea.[6]
- Intervention:
 - Tradipitant 85 mg administered orally twice daily.
 - Matching placebo administered orally twice daily.
- Duration: 12 weeks of treatment.[5]
- Primary Outcome Measure: Change from baseline in the average daily nausea severity score, recorded by patients in a daily electronic diary.
- Secondary Outcome Measures: Included changes in other core gastroparesis symptoms (e.g., vomiting, bloating, early satiety) and overall symptom scores using validated instruments like the Gastroparesis Cardinal Symptom Index (GCSI).[4]
- Data Collection: Patient-reported outcomes were collected via daily electronic diaries and at clinic visits.

Mandatory Visualizations Signaling Pathway



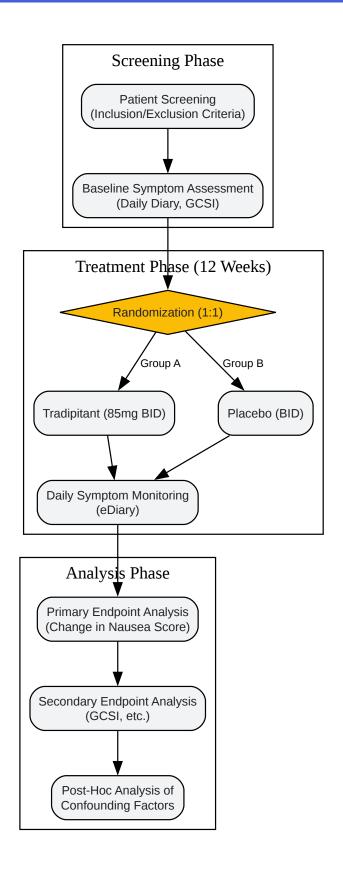


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Caption: Mechanism of action of tradipitant as an NK-1 receptor antagonist.

Experimental Workflow



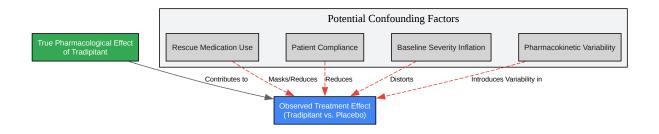


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Caption: Generalized workflow of the **tradipitant** Phase III clinical trial.



Logical Relationships of Confounding Factors



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Caption: Logical relationship of confounding factors on the observed treatment effect.

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